molecular formula C25H21N3O3 B15038247 4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid

4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid

Cat. No.: B15038247
M. Wt: 411.5 g/mol
InChI Key: OWERKTVMBZKMKP-SXGWCWSVSA-N
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Description

4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a dimethylamino group and a benzoic acid moiety further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with anthranilic acid, followed by cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is unique due to its quinazolinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

4-[2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C25H21N3O3/c1-27(2)19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(29)28(23)20-14-10-18(11-15-20)25(30)31/h3-16H,1-2H3,(H,30,31)/b16-9-

InChI Key

OWERKTVMBZKMKP-SXGWCWSVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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